



Application Notes: iPAF1C in Primary Human CD4+ T Cells

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Compound of Interest		
Compound Name:	iPAF1C	
Cat. No.:	B12374876	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Polymerase-Associated Factor 1 Complex (PAF1C) is a crucial regulator of gene transcription, primarily involved in the control of RNA Polymerase II (RNAPII) promoter-proximal pausing and productive elongation.[1][2] This complex, composed of subunits PAF1, LEO1, CTR9, RTF1, and CDC73, acts as a scaffold to recruit various enzymes that modify histones and RNAPII itself.[3] Depending on the genetic context, PAF1C can function as both a positive and negative regulator of transcription.[3][4] In the context of Human Immunodeficiency Virus-1 (HIV-1), PAF1C has been implicated in the transcriptional silencing that maintains viral latency in reservoirs such as primary CD4+ T cells.[1][2][4]

iPAF1C is a first-in-class small molecule inhibitor that specifically targets the PAF1C. It functions by disrupting the critical interaction between the PAF1 and CTR9 subunits, which leads to the disassembly of the complex and prevents its localization to chromatin.[1][3][5] The primary downstream effect of **iPAF1C** is the global release of promoter-proximal paused RNAPII, thereby enhancing transcriptional elongation.[2][4][5]

Mechanism of Action

iPAF1C selectively targets a binding groove on the CTR9 subunit, preventing its association with PAF1.[5] This disruption has several key consequences:



- PAF1C Disassembly: The integrity of the entire complex is compromised.[5]
- Impaired Chromatin Recruitment: **iPAF1C** treatment mimics the acute depletion of PAF1, impairing the complex's ability to bind to chromatin at target genes.[2][4]
- RNAPII Pause Release: By disrupting PAF1C, which can enforce RNAPII pausing at certain genes, iPAF1C promotes the release of paused RNAPII into the gene body, leading to increased transcriptional elongation.[1][3][5]

This mechanism makes **iPAF1C** a valuable tool for studying transcriptional regulation and a potential therapeutic agent for diseases where transcriptional dysregulation is a key feature.

Primary Application: Reversal of HIV-1 Latency in CD4+ T Cells

The most prominent application of **iPAF1C** in primary human CD4+ T cells is in the context of HIV-1 latency. The "kick and kill" strategy for an HIV cure aims to reactivate the latent virus in reservoir cells (the "kick") so they can be cleared by the immune system or viral cytopathic effects (the "kill").[1][3]

iPAF1C acts as a Latency Reversal Agent (LRA) by promoting the transcriptional elongation of the integrated HIV-1 provirus.[1][3] While it shows minimal activity on its own in some latency models, it significantly enhances the activity of other classes of LRAs, such as bromodomain inhibitors (e.g., JQ1) and protein kinase C activators (e.g., PMA).[1][6] By releasing the RNAPII block on the viral promoter, **iPAF1C** allows other reactivating signals to be more effective.[1] Studies have shown that **iPAF1C** treatment increases the population of HIV-1 infected primary human CD4+ T cells in a dose-dependent manner, indicating successful viral gene expression and replication.[4][5][6]

Data Presentation

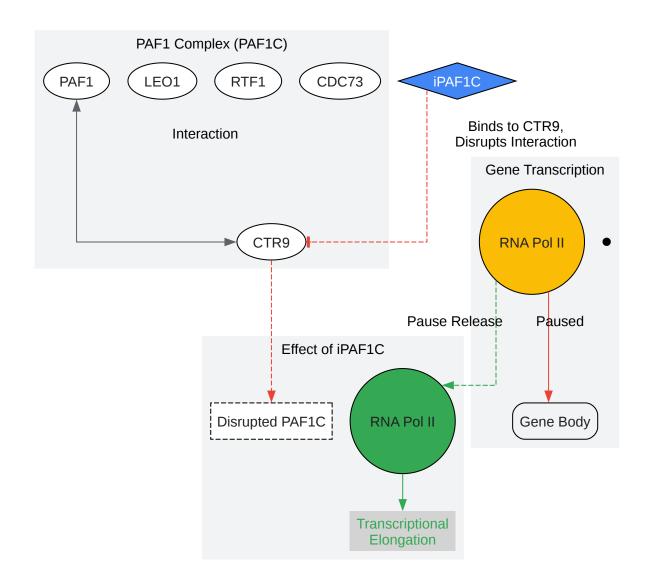
Table 1: Effect of iPAF1C on HIV-1 Infection in Primary Human CD4+ T Cells



Compound	Concentrati on (µM)	Cell Type	Assay	Observed Effect	Reference
iPAF1C	6.25	Primary Human CD4+ T cells	HIV-1 Infection (NL4.3 Nef- IRES-GFP)	Increased percentage of infected (GFP+) cells.	[4][6]
iPAF1C	6.25 - 12.5	Primary Human CD4+ T cells	HIV-1 Infection (NL4.3 Nef- IRES-GFP)	Dose- dependent increase in the infected cell population.	[4][5]
iPAF1C	>12.5	Primary Human CD4+ T cells	HIV-1 Infection & Viability Assay	Decreased infection observed, concomitant with decreased cell viability.	[4][6]
iPAF1C + JQ1	Not specified	J-Lat 5A8 Cells (Latency Model)	Latency Reversal Assay	Enhanced JQ1-induced reactivation.	[1]
iPAF1C + PMA	Not specified	J-Lat 5A8 Cells (Latency Model)	Latency Reversal Assay	Significantly enhanced PMA-induced reactivation.	[6]

Mandatory Visualizations Signaling Pathway of iPAF1C



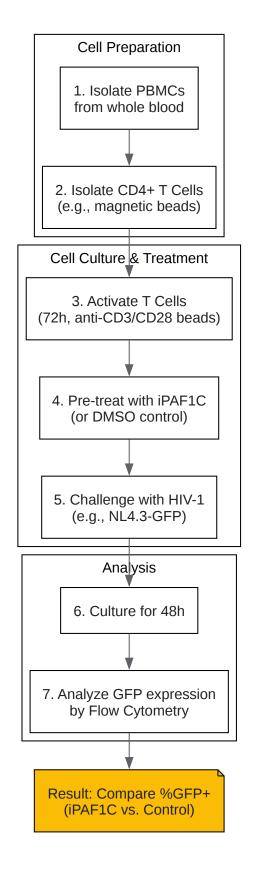


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Caption: Mechanism of **iPAF1C** action in disrupting the PAF1C complex to promote RNAPII pause release.

Experimental Workflow





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Caption: Workflow for assessing **iPAF1C**'s effect on HIV-1 replication in primary CD4+ T cells.



Experimental Protocols Protocol 1: Isolation and Activation of Primary Human CD4+ T Cells

Materials:

- Ficoll-Paque
- RosetteSep™ Human CD4+ T Cell Enrichment Cocktail or Magnetic-activated cell sorting (MACS) CD4+ T Cell Isolation Kit
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Human IL-2
- Dynabeads™ Human T-Activator CD3/CD28

Method:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Isolate primary CD4+ T cells from the PBMC population using a negative selection method (e.g., RosetteSep™ or MACS) to obtain untouched CD4+ T cells.[7]
- Assess cell purity (>95%) and viability using flow cytometry.
- Resuspend the purified CD4+ T cells in complete RPMI medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2).
- Activate the cells by adding anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio.[4]



 Incubate the cells at 37°C, 5% CO₂ for 72 hours to ensure full activation before subsequent treatment and infection.[4]

Protocol 2: Treatment of Activated CD4+ T Cells with iPAF1C

Materials:

- Activated primary human CD4+ T cells (from Protocol 1)
- **iPAF1C** stock solution (dissolved in DMSO)
- DMSO (vehicle control)
- Complete RPMI medium

Method:

- After 72 hours of activation, count the viable CD4+ T cells.
- Plate the cells in a 96-well plate at a desired density (e.g., 1 x 10⁵ cells/well).
- Prepare serial dilutions of iPAF1C in complete RPMI medium. A common starting concentration range for dose-response experiments is 1 μM to 20 μM.[5] A concentration of 6.25 μM has been shown to be effective.[4][6]
- Prepare a vehicle control using the same final concentration of DMSO as the highest **iPAF1C** dose.
- Add the diluted iPAF1C or DMSO control to the appropriate wells.
- Gently mix the plate and incubate for a short pre-treatment period (e.g., 2-4 hours) at 37°C,
 5% CO₂ before proceeding to infection.

Protocol 3: HIV-1 Infection Assay to Evaluate iPAF1C Activity

Materials:



- iPAF1C-treated CD4+ T cells (from Protocol 2)
- HIV-1 viral stock (e.g., NL4.3 Nef-IRES-GFP reporter virus)
- Complete RPMI medium

Method:

- Following the pre-treatment period, add the HIV-1 reporter virus to the cell cultures at a predetermined multiplicity of infection (MOI).
- Incubate the infected cells at 37°C, 5% CO₂.
- After 48 hours post-infection, harvest the cells for analysis.[4][6]

Protocol 4: Analysis of HIV-1 Reactivation by Flow Cytometry

Materials:

- Infected CD4+ T cells (from Protocol 3)
- Phosphate-Buffered Saline (PBS)
- Fixable Viability Dye
- Paraformaldehyde (PFA)
- · Flow cytometer

Method:

- Gently resuspend and transfer cells from each well into FACS tubes.
- · Wash the cells with cold PBS.
- Stain the cells with a fixable viability dye to allow for the exclusion of dead cells during analysis.



- Fix the cells with 2-4% PFA.
- Acquire the samples on a flow cytometer capable of detecting GFP.
- Analyze the data by first gating on the viable, single-cell population.
- Quantify the percentage of GFP-positive cells within the viable CD4+ T cell population for
 each condition (iPAF1C-treated vs. DMSO control). An increase in the percentage of GFP+
 cells in the iPAF1C-treated samples compared to the control indicates successful latency
 reversal and viral gene expression.[4][6]

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